molecular formula C15H17N3O2 B2621208 N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865287-40-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2621208
CAS No.: 865287-40-7
M. Wt: 271.32
InChI Key: TXIXNRAXVPEMMU-UHFFFAOYSA-N
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Description

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position. This structure combines the electron-deficient oxadiazole ring—known for its stability and role in medicinal chemistry—with a lipophilic cyclohexane group, which may enhance membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXNRAXVPEMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of phenylhydrazine with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .

Scientific Research Applications

Chemical Properties and Structure

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide features a five-membered oxadiazole ring fused with a cyclohexanecarboxamide moiety. This combination imparts distinct chemical properties that facilitate its use in diverse applications:

  • Chemical Formula : C_{16}H_{18}N_{4}O_{2}
  • Molecular Weight : 298.34 g/mol

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow researchers to explore various reaction mechanisms and develop new derivatives with enhanced properties.

Table 1: Synthesis Applications of this compound

Application AreaDescription
Reaction MechanismsUsed to study electrophilic and nucleophilic reactions.
Derivative SynthesisServes as a precursor for creating functionalized oxadiazoles.

Medicine

This compound has shown significant potential in medicinal chemistry:

Anticancer Activity : Research indicates that compounds with similar oxadiazole structures exhibit anticancer properties. For instance, studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results that suggest it could be developed into new antimicrobial agents .

Neuroprotective Effects : Some derivatives of oxadiazole compounds have been linked to neuroprotective activities through inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

Table 2: Biological Activities of this compound

Activity TypeTarget/EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
NeuroprotectiveInhibition of AChE; potential for Alzheimer's treatment

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial applications:

Material Development : This compound can be utilized in the development of new materials such as polymers and dyes due to its unique chemical properties. Its ability to undergo modifications allows for the creation of materials with tailored functionalities.

Table 3: Industrial Applications

Application AreaDescription
Polymer ChemistryUsed in synthesizing high-performance polymers.
Dye ManufacturingPotential use in developing colorants with specific properties.

Case Studies and Research Findings

Several studies have investigated the biological efficacy and chemical versatility of this compound:

  • Anticancer Studies : A study demonstrated that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines with percent growth inhibitions ranging from 51% to 86% .
  • Neuroprotective Research : Another investigation highlighted the compound's potential as a neuroprotective agent through its interactions with AChE and related pathways .
  • Synthesis and Characterization : A comprehensive synthesis approach yielded various derivatives that were characterized using spectroscopic methods (FTIR, NMR), confirming their structures and biological activities .

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes, nucleic acids, and proteins, leading to inhibition or modulation of their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., derivatives 3a-3e) offers higher yields and shorter reaction times compared to conventional reflux methods (e.g., 6d) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6d) increase melting points and stabilize the oxadiazole core, while bulky substituents (e.g., cyclohexyl in 6f) may hinder crystallization .
  • Spectroscopic Consistency : IR spectra consistently confirm the presence of oxadiazole (C=N ~1600 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities across analogs .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The cyclohexanecarboxamide group in the target compound likely enhances lipophilicity (logP >3), improving blood-brain barrier penetration compared to polar analogs like 6d (logP ~2.5) .
  • Thermal Stability : High melting points (>250°C) in nitro- or sulfonyl-substituted derivatives (e.g., 6d, ) suggest greater thermal stability than the target compound, which may melt at lower temperatures due to the flexible cyclohexane group.

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide moiety attached to a 5-phenyl-1,3,4-oxadiazol-2-yl group. The oxadiazole ring is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds derived from the 1,3,4-oxadiazole scaffold. For instance, compounds closely related to this compound have shown significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CHCT1160.80
This compoundVariousTBDTBD

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit enzymes such as EGFR and Src kinases.

Case Study: Inhibition of EGFR

In a study evaluating the biological activity of related oxadiazole compounds, one derivative showed an IC50 value of 0.24 µM against EGFR, indicating strong inhibitory potential . This suggests that this compound may similarly affect EGFR signaling.

Neuroprotective Effects

In addition to its anticancer properties, oxadiazole derivatives have shown promise in neuroprotection. The neuroprotective activity is often linked to their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition Potency

Compound NameAChE Inhibition IC50 (µM)Reference
Compound D0.052 ± 0.010
Compound E8.3 ± 0.04

Comparative Analysis with Other Derivatives

Research has indicated that derivatives with specific substitutions on the phenyl ring enhance biological activity. For example, unsubstituted phenyl rings at the 1,3,4-oxadiazole position are more favorable for dual inhibition of hAChE and hBChE compared to their substituted counterparts .

Q & A

Q. What are the established synthetic routes for N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide?

The compound is typically synthesized via condensation reactions. For example, 2-amino-5-phenyl-1,3,4-oxadiazole can be reacted with cyclohexanecarboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in triethylamine. Reaction progress is monitored by TLC, and the product is purified via recrystallization using solvents like pet-ether . Modifications to substituents on the oxadiazole or cyclohexane rings can be achieved by varying acylating agents or introducing functional groups during intermediate steps .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the connectivity of the oxadiazole and cyclohexane moieties.
  • X-ray crystallography : Programs like SHELXL (with features for refining disordered structures and hydrogen bonding) resolve the 3D architecture, including bond angles and torsion angles. Coordination complexes involving the oxadiazole nitrogen can also be analyzed .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for this compound?

Oxadiazole derivatives exhibit antimicrobial, antitumor, and anti-inflammatory properties. The oxadiazole ring’s electron-deficient nature enhances interactions with biological targets like enzymes or DNA. For example, analogous compounds inhibit lipoxygenase (anti-inflammatory) and show activity against Trypanosoma cruzi (Chagas disease) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances metabolic stability and target binding. For instance, a 4-chlorophenyl variant showed improved antimicrobial activity .
  • Hybrid structures : Conjugating the oxadiazole with other pharmacophores (e.g., benzimidazoles) can amplify antiparasitic efficacy, as seen in Chagas disease models .
  • Coordination chemistry : The oxadiazole’s nitrogen atoms enable metal coordination (e.g., sodium), altering solubility and reactivity .

Q. What strategies resolve contradictions in reported biological data?

  • Assay standardization : Discrepancies in IC50_{50} values may arise from variations in cell lines (e.g., cardiomyocytes vs. macrophages) or incubation times. Replicating assays under controlled conditions is critical .
  • Metabolic stability : Differences in microsomal stability across studies can be addressed using hepatic S9 fractions or cytochrome P450 inhibition assays .

Q. How does the oxadiazole moiety influence coordination chemistry?

The oxadiazole ring acts as a bidentate ligand, coordinating with metals via its N and O atoms. For example, sodium complexes of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-p-nitrobenzamide form tetranuclear structures with methanol bridges, validated by single-crystal X-ray analysis. Such complexes may enhance catalytic or photophysical properties .

Q. What in vivo models validate its pharmacological efficacy?

  • Murine Chagas disease : Analogous compounds (e.g., VNI) cured acute and chronic infections with 100% survival in mice. Pharmacokinetic studies (oral bioavailability, plasma half-life) and toxicity profiling (LD50_{50}) are essential for translational potential .
  • Xenograft tumor models : Derivatives with methylthio-linked bis-oxadiazoles reduce tumor volume in mice, with histopathological analysis confirming apoptosis .

Q. How is computational chemistry applied to study its mechanism?

  • Docking simulations : Molecular docking with CYP51 (a Trypanosoma enzyme) identifies key interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding with oxadiazole).
  • QSAR models : Quantitative structure-activity relationships predict bioactivity based on descriptors like logP and polar surface area .

Methodological Notes

  • Synthetic Optimization : Ultrasound irradiation reduces reaction times for bis-oxadiazole derivatives compared to conventional reflux .
  • Crystallography : SHELXL’s new features (e.g., TWIN/BASF commands) improve refinement of disordered solvent molecules in crystal structures .
  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy. First-aid measures include rinsing eyes/skin with water and seeking medical advice .

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